

Elucidation of the Molecular Structure of Piperidine-1-carboxamidine Hemisulfate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Piperidine-1-carboxamidine hemisulfate*

Cat. No.: *B178074*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **piperidine-1-carboxamidine hemisulfate**. The document details the experimental protocols and presents key analytical data instrumental in confirming the molecular structure of this compound, which belongs to the broader class of guanidine derivatives. Piperidine-containing compounds are significant in medicinal chemistry, forming the scaffold of numerous pharmaceuticals. The guanidinium group, characterized by its resonance stabilization and hydrogen bonding capabilities, is also of great interest in drug design and catalyst development.

Molecular Structure and Properties

Piperidine-1-carboxamidine is a guanidine derivative featuring a piperidine ring. The hemisulfate salt consists of two protonated piperidine-1-carboxamidine molecules and one sulfate anion. The positive charge on the protonated guanidinium group is delocalized over the three nitrogen atoms, contributing to its stability.

The structural analysis of the free base, piperidine-1-carboximidamide, reveals important details about its geometry. The C=N double bond is localized, while the C-N single bonds are elongated. The piperidine ring adopts a stable chair conformation.

Synthesis and Crystallization

The synthesis of **piperidine-1-carboxamidine hemisulfate** and the subsequent isolation of the free base for structural analysis are crucial steps. A common laboratory method involves the reaction of a suitable guanylating agent with piperidine.

Experimental Protocol: Synthesis of Piperidine-1-carboxamidinium Sulfate

A reported synthesis involves heating one equivalent of O-methylisourea sulfate with two equivalents of piperidine under reflux. The methanol formed during the reaction is distilled off, leading to the precipitation of piperidine-1-carboxamidinium sulfate in nearly quantitative yield.

Experimental Protocol: Preparation of Piperidine-1-carboximidamide Free Base and Single Crystal Growth

To a solution of piperidine-1-carboxamidinium sulfate (14 mmol) in 50 ml of water, a solution of sodium hydroxide (30 mmol) in 25 ml of water is added dropwise under ice cooling. After warming to room temperature, the aqueous phase is extracted with diethyl ether. The organic phase is then dried over sodium sulfate. Evaporation of the solvent yields the free base as a colorless solid. Single crystals suitable for X-ray diffraction can be obtained by storing a saturated acetonitrile solution at 0°C.

Spectroscopic and Spectrometric Data

The structural elucidation of piperidine-1-carboxamidine and its salts relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For piperidine-1-carboximidamide, ^1H and ^{13}C NMR data provide characteristic signals for the piperidine ring and the carboxamidine group.

^1H and ^{13}C NMR spectra are typically recorded on a 500 MHz spectrometer using a deuterated solvent such as acetonitrile-d₃ (CD₃CN) with tetramethylsilane (TMS) as an internal standard.

Table 1: NMR Spectroscopic Data for Piperidine-1-carboximidamide in CD₃CN

Nucleus	Chemical Shift (δ) in ppm	Multiplicity	Assignment
¹ H	1.60–1.64	m	6H, -CH ₂ (piperidine)
3.38–3.42	m	4H, -CH ₂ (piperidine)	
5.85	s	1H, -NH	
6.19	s	2H, -NH ₂	
¹³ C	23.2	-CH ₂	
24.7	-CH ₂		
46.5	-CH ₂		
157.4	C=N		

m = multiplet, s = singlet

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for the analysis of piperidine derivatives.

For a typical analysis using an EI source, the ionization energy is set to 70 eV. The mass analyzer scans a mass range appropriate for the expected molecular weight, for instance, m/z 40-500.

Characteristic fragmentation patterns for piperidine derivatives under EI-MS include α -cleavage, where the C-C bond adjacent to the nitrogen atom breaks, leading to a resonance-stabilized iminium ion. The piperidine ring can also undergo fission, resulting in various acyclic fragment ions.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.

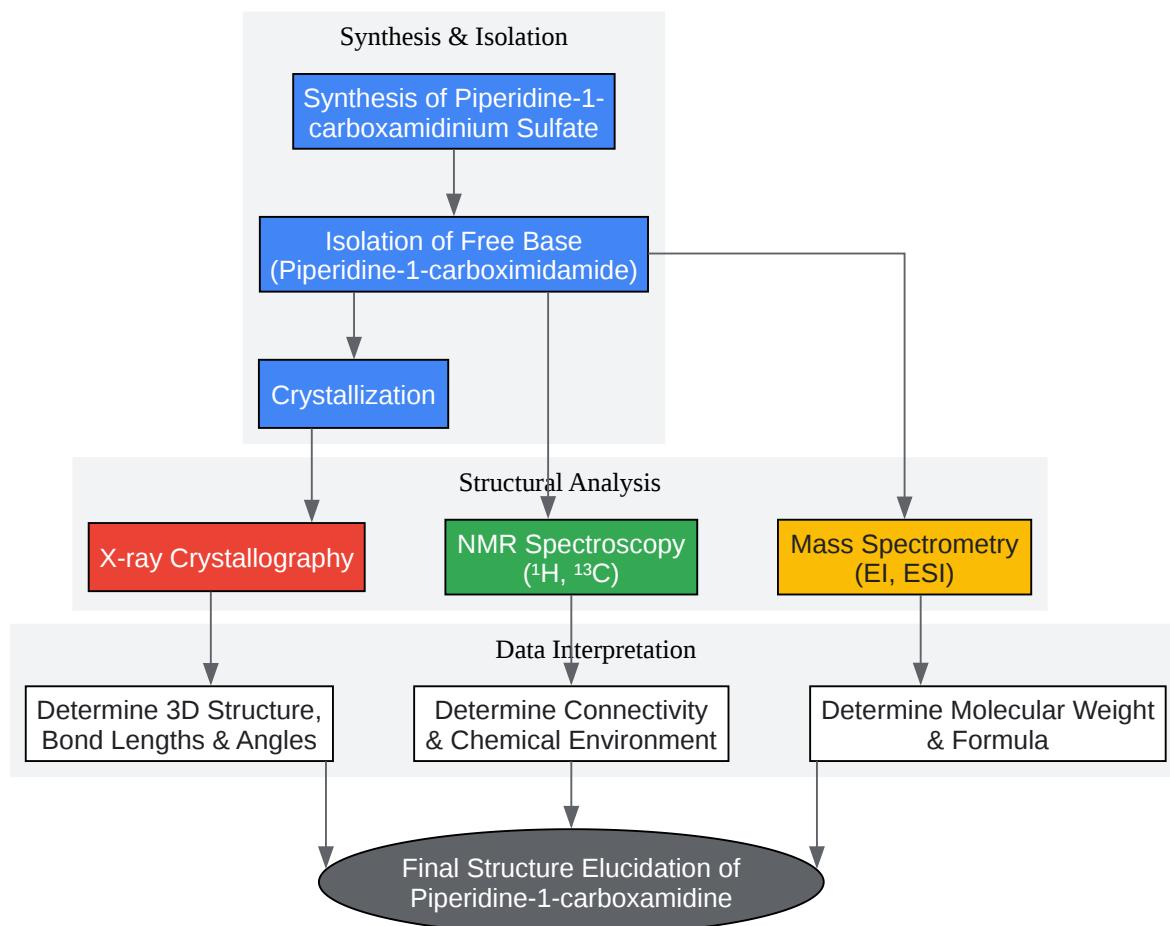
Experimental Protocol: X-ray Crystallography

Data collection for piperidine-1-carboximidamide was performed on a Bruker Kappa APEXII DUO diffractometer at a temperature of 100 K using Cu K α radiation. The structure was solved and refined using software such as SHELXS97 and SHELXL97.

Table 2: Crystal Data and Structure Refinement for Piperidine-1-carboximidamide

Parameter	Value
Empirical formula	C ₆ H ₁₃ N ₃
Formula weight	127.19
Temperature	100 K
Wavelength	1.54178 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	a = 12.2193 (9) Å
b = 5.5784 (5) Å	
c = 10.4885 (7) Å	
β = 91.887 (4) $^\circ$	
Volume	714.55 (10) Å ³
Z	4
Calculated density	1.182 Mg/m ³
Absorption coefficient	0.60 mm ⁻¹
F(000)	280

Table 3: Selected Bond Lengths and Angles for Piperidine-1-carboximidamide


Bond/Angle	Length (Å) / Angle (°)
C1–N1	1.3090 (17)
C1–N2	1.3640 (17)
C1–N3	1.3773 (16)
N2–C1–N3	116.82 (12)
N1–C1–N3	119.08 (11)
N1–C1–N2	124.09 (11)

The crystallographic data reveals a C=N double bond character for the C1–N1 bond, while the C1–N2 and C1–N3 bonds are characteristic of C–N single bonds. The geometry around the central carbon of the guanidine group deviates from an ideal trigonal-planar arrangement.

In the crystal structure, molecules are linked by N—H···N hydrogen bonds, forming a two-dimensional network.

Workflow and Logical Relationships

The elucidation of the structure of **piperidine-1-carboxamidine hemisulfate** follows a logical workflow, integrating various analytical techniques to build a complete picture of the molecule's constitution and stereochemistry.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of piperidine-1-carboxamidine.

This diagram illustrates the progression from synthesis and isolation of the compound to its analysis by various spectroscopic and crystallographic methods. The data from each technique provides specific pieces of information that, when combined, lead to the final, unambiguous structure determination.

Signaling Pathways and Biological Context

While this guide focuses on the structural elucidation, it is noteworthy that piperidine and guanidine moieties are prevalent in biologically active molecules. For instance, piperazine-1-carboxamidine derivatives, structurally similar to the title compound, have been investigated for their antifungal activity, which is linked to the accumulation of endogenous reactive oxygen species (ROS) in fungal cells. Guanidine derivatives have also been explored as antagonists for various receptors, including histamine and muscarinic receptors.

The logical relationship for investigating the biological activity of such a compound would typically follow the path outlined below.

[Click to download full resolution via product page](#)

Caption: Logical pathway for the biological investigation of a novel compound.

This generalized workflow highlights the steps from initial screening to identify biological activity, through to mechanism of action studies and lead optimization, which are critical in the drug development process.

Conclusion

The structural elucidation of **piperidine-1-carboxamidine hemisulfate** is achieved through a synergistic application of synthesis, isolation, and various analytical techniques. X-ray crystallography provides definitive data on the solid-state structure, while NMR and mass spectrometry confirm the molecular connectivity and formula. This comprehensive characterization is fundamental for understanding the chemical properties of this compound and serves as a basis for its potential applications in medicinal chemistry and materials science.

- To cite this document: BenchChem. [Elucidation of the Molecular Structure of Piperidine-1-carboxamidine Hemisulfate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b178074#piperidine-1-carboxamidine-hemisulfate-structure-elucidation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com